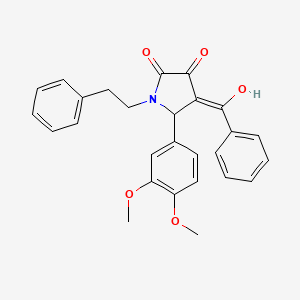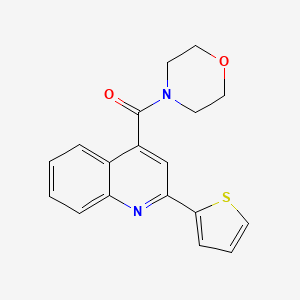
1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as BRD-0476, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one works by inhibiting the activity of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the regulation of gene expression. By inhibiting the activity of BRD4, this compound can modulate the expression of a wide range of genes, leading to its diverse physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one is its specificity for BRD4. This allows for more targeted effects and reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one. One area of interest is the development of more potent inhibitors of BRD4. Another area of interest is the study of the effects of this compound on different types of cancer cells and the potential use of this compound in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-bromoacetophenone, which is then reacted with 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde to yield the intermediate product. The final step involves the reaction of the intermediate with acetic anhydride to yield the final product, this compound.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-10-14(11(2)18(3)17-10)8-9-15(19)12-4-6-13(16)7-5-12/h4-9H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPFOIUKROSWPA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5327356.png)
![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327362.png)

![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5327366.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethoxybenzamide](/img/structure/B5327374.png)
![N-(4-isopropylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5327375.png)
![4-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}phenol](/img/structure/B5327380.png)

![4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5327412.png)
![3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5327420.png)

![4-(2,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5327432.png)
